![molecular formula C14H12FNO4S B2957756 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid CAS No. 1184692-66-7](/img/structure/B2957756.png)

3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

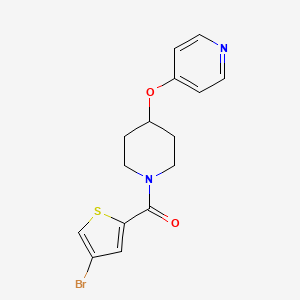

“3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid” is a chemical compound. It’s related to “4- ( ( (3-chloro-4-fluorophenyl)sulfonamido)methyl)benzoic acid” which has a molecular weight of 343.76 . Another related compound is “(+)-3- [ [ (4-FLUOROPHENYL)SULFONYL]METHYLAMINO]-1,2,3,4-TETRAHYDRO-9H-CARBAZOLE-9-ACETIC ACID” with a molecular weight of 416.47 .

Aplicaciones Científicas De Investigación

Plant Stress Tolerance Induction

Benzoic acid derivatives, including those similar in structure to 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid, have been found to play a significant role in inducing multiple stress tolerances in plants. Research by Senaratna et al. (2004) demonstrated that benzoic acid and its derivatives could effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the benzoic acid moiety, common across these molecules, could be the functional group imparting stress tolerance (Senaratna et al., 2004).

Synthesis of Optically Active Amino Acid Derivatives

Optically active α-amidoalkylphenyl sulfones, which share structural features with 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid, can be synthesized from chiral aldehydes. This process involves the use of benzenesulfinic acid in anhydrous conditions. The resultant sulfones can undergo further reactions to yield nitro adducts with high anti diastereoselectivity, leading to the production of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are crucial for the synthesis of biologically active compounds, highlighting the compound's importance in medicinal chemistry (Foresti et al., 2003).

Herbicide Activity Modification

The introduction of fluorine atoms into herbicidal compounds, akin to the fluorine in 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid, can significantly alter their properties. Research by Hamprecht et al. (2004) showed that fluorine substitution in bentranil analogues could drastically change their herbicidal effectiveness. This highlights the potential of such structural modifications in developing new, more effective herbicides with specific activity profiles (Hamprecht et al., 2004).

Proton Exchange Membrane Applications

Compounds containing sulfonated 4-fluorobenzophenone, structurally related to 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid, have been utilized in the development of comb-shaped poly(arylene ether sulfone)s for proton exchange membranes. These membranes show high proton conductivity, making them suitable for fuel cell applications. This research underscores the potential of fluorinated sulfonamide compounds in enhancing the performance of materials for energy conversion technologies (Kim et al., 2008).

Antimicrobial Activity

The structural framework of 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid is similar to that of compounds exhibiting significant antimicrobial properties. Ghorab et al. (2017) synthesized a series of compounds featuring the benzenesulfonamide moiety, which displayed potent antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents, highlighting the importance of the sulfonamide group in medicinal chemistry (Ghorab et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

This interaction could potentially alter protein synthesis and regulation .

Result of Action

Given its target, it is likely to affect protein synthesis and regulation, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid. Factors such as pH, temperature, and the presence of other compounds can impact its stability and interaction with its target .

Propiedades

IUPAC Name |

3-[[(4-fluorophenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-10-2-1-3-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPSBQFRAXKMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2957675.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)

![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2957687.png)

![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)

![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)